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molecular formula C7H5Br2F B1521859 2-Bromo-1-(bromomethyl)-3-fluorobenzene CAS No. 1184918-22-6

2-Bromo-1-(bromomethyl)-3-fluorobenzene

Cat. No. B1521859
M. Wt: 267.92 g/mol
InChI Key: ZJSRIMJDFLFPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673920B2

Procedure details

To a flask charged with 2-bromo-1-(bromomethyl)-3-fluorobenzene (2.0 g, 7.5 mmol) and a stir bar was added dimethyl malonate (20.0 mL, 174 mmol). The solution was cooled to 0° C. in an ice bath. To this solution was carefully added sodium hydride (0.597 g, 14.9 mmol) in small portions. When the addition was done, the reaction was kept stirring for another 30 minutes. The reaction was quenched with NH4Cl, extracted with EtOAc, washed with brine, dried over Na2SO4, and concentrated. The residue was dissolved in acetic acid (50 mL). To this solution was added HCl (50 ml, 330 mmol), and the reaction was heated to reflux for 16 hours. Analysis by LC showed formation of the desired acid. Most of the solvent was removed on a rotary evaporator. The remaining solution was diluted with 50 mL of water, and extracted with ether (50 mL×3). The extracts were combined, and washed with 1N NaOH (50 mL×2). At that point, all the acid was in the aqueous as the salt. The aqueous washes were combined, acidified, and back extracted with DCM (100 mL×2). The extracts were combined, dried over Na2SO4, and concentrated to afford 3-(2-bromo-3-fluorophenyl)propanoic acid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.597 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
[Compound]
Name
desired acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9]Br.C(OC)(=O)[CH2:12][C:13]([O:15]C)=[O:14].[H-].[Na+].Cl>>[Br:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][CH2:12][C:13]([OH:15])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C=CC=C1F)CBr
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Three
Name
Quantity
0.597 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Five
Name
desired acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was kept stirring for another 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetic acid (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed on a rotary evaporator
ADDITION
Type
ADDITION
Details
The remaining solution was diluted with 50 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (50 mL×3)
WASH
Type
WASH
Details
washed with 1N NaOH (50 mL×2)
EXTRACTION
Type
EXTRACTION
Details
back extracted with DCM (100 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=CC=C1F)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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